molecular formula C7H5F2NO B15325312 2-Amino-3,6-difluorobenzaldehyde

2-Amino-3,6-difluorobenzaldehyde

Cat. No.: B15325312
M. Wt: 157.12 g/mol
InChI Key: IUSDSMNZVPDTMB-UHFFFAOYSA-N
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Description

2-Amino-3,6-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO It features a benzene ring substituted with amino, aldehyde, and two fluorine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3,6-difluorobenzaldehyde typically involves multi-step reactions. One common method includes the lithiation of a protected benzaldehyde followed by azidation and subsequent amination . The reaction conditions often require low temperatures and the use of specific solvents to ensure the desired substitution pattern.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,6-difluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require strong bases or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

2-Amino-3,6-difluorobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Amino-3,6-difluorobenzaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various condensation and nucleophilic addition reactions. The presence of electron-withdrawing fluorine atoms can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3,6-difluorobenzaldehyde is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and potential applications. The combination of amino, aldehyde, and fluorine groups makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C7H5F2NO

Molecular Weight

157.12 g/mol

IUPAC Name

2-amino-3,6-difluorobenzaldehyde

InChI

InChI=1S/C7H5F2NO/c8-5-1-2-6(9)7(10)4(5)3-11/h1-3H,10H2

InChI Key

IUSDSMNZVPDTMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)N)F

Origin of Product

United States

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